molecular formula C21H15FN2O B14119403 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole

5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole

Cat. No.: B14119403
M. Wt: 330.4 g/mol
InChI Key: VKQYQUXRCXMRCY-UHFFFAOYSA-N
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Description

5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with phenyl and fluorophenoxy groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The phenyl and fluorophenoxy groups are introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.

Scientific Research Applications

5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The pathways involved can include apoptosis induction, as seen in some cancer cell studies .

Comparison with Similar Compounds

Similar Compounds

    5-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenoxy group, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability .

Properties

Molecular Formula

C21H15FN2O

Molecular Weight

330.4 g/mol

IUPAC Name

5-[4-(4-fluorophenoxy)phenyl]-1-phenylpyrazole

InChI

InChI=1S/C21H15FN2O/c22-17-8-12-20(13-9-17)25-19-10-6-16(7-11-19)21-14-15-23-24(21)18-4-2-1-3-5-18/h1-15H

InChI Key

VKQYQUXRCXMRCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

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